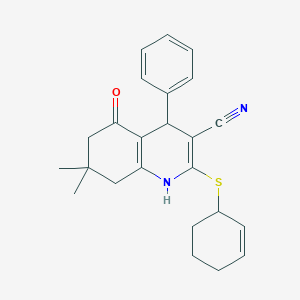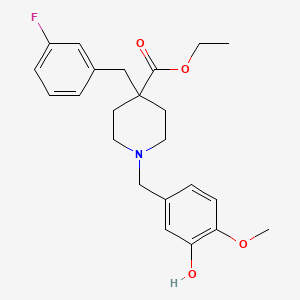
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a cyclohexene ring, and various functional groups
Métodos De Preparación
The synthesis of 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the cyclohexene ring: This step typically involves a Diels-Alder reaction between a diene and a dienophile.
Functional group modifications: Various functional groups, such as the hydroxyl, sulfanyl, and nitrile groups, are introduced through specific reactions like nucleophilic substitution, oxidation, or reduction.
Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, affecting various biological pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile include other quinoline derivatives and compounds with similar functional groups. For example:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, affecting their chemical and biological properties.
Cyclohexene derivatives: Compounds with a cyclohexene ring and various functional groups can have similar reactivity and applications.
Sulfanyl and hydroxyl compounds: These compounds have similar functional groups, allowing for similar types of chemical reactions and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, providing a versatile platform for various applications.
Propiedades
IUPAC Name |
2-cyclohex-2-en-1-ylsulfanyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-24(2)13-19-22(20(27)14-24)21(16-9-5-3-6-10-16)18(15-25)23(26-19)28-17-11-7-4-8-12-17/h3,5-7,9-11,17,21,26H,4,8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCIRNSHKKYZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SC3CCCC=C3)C#N)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200816.png)

![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)

![(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)
![2-Phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5200845.png)


![1-(4-Methoxyphenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5200865.png)
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)

